Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- 4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane
- 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene
Uniqueness
Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the spirocyclic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H18O3 and a molecular weight of approximately 198.26 g/mol. Its structure features a spirocyclic arrangement that contributes to its distinct biological properties. The compound contains an ester functional group, which is significant for its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H18O3 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | This compound |
InChI Key | LXHCSSMJIPIOBY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This modulation can lead to various effects such as:
- Inhibition of Microbial Growth : The compound has shown potential antimicrobial properties, which may be linked to its ability to disrupt microbial cellular processes.
- Induction of Apoptosis in Cancer Cells : Research indicates that it may induce programmed cell death in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
- Anticancer Properties : A study investigated the effects of the compound on human cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research suggests that this compound might possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested using disc diffusion methods, revealing notable inhibition zones compared to control groups.
Case Study 2: Cancer Cell Line Research
In a controlled laboratory setting, this compound was administered to cultured human breast cancer cells (MCF-7). Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment with the compound at concentrations above 10 µM.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds that exhibit varying degrees of biological activity:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 1-oxaspiro[2.5]octane-2-carboxylate | C11H18O3 | Antimicrobial and anticancer properties |
4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane | C12H20O | Potentially neuroprotective |
6,6-Dimethyl-1-oxa-spiro[2.5]octane | C10H16O | Limited research on biological effects |
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-4-5-8(2)11(6-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
LXHCSSMJIPIOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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